tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate
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Overview
Description
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H27NO3. It is a derivative of carbamate, which is commonly used in organic synthesis and as a protecting group for amines. This compound features a tert-butyl group, a phenyl group, and a hydroxycyclohexyl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-4-phenylcyclohexanone. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the carbamate on the carbonyl group of the ketone. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Sodium hydride (NaH) in THF at room temperature.
Major Products
Oxidation: 4-oxo-4-phenylcyclohexyl carbamate.
Reduction: 4-hydroxy-4-phenylcyclohexyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group. This property is particularly useful in peptide synthesis, where selective deprotection of amine groups is required. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but lacks the phenyl group.
tert-Butyl N-(4-hydroxyphenyl)carbamate: Similar structure but lacks the cyclohexyl group.
tert-Butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
Tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate is unique due to the presence of both a phenyl group and a hydroxycyclohexyl moiety. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-14-9-11-17(20,12-10-14)13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAFRNXUHMWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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